molecular formula C20H15N7O3 B2577044 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034457-57-1

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2577044
CAS No.: 2034457-57-1
M. Wt: 401.386
InChI Key: PNAGGHLVRHTSDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied extensively. For instance, structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, are available. It has a molecular weight of 155.20 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on the synthesis of structurally related compounds has shown their potential antibacterial activity. For instance, derivatives bearing triazole, thiazole, and oxadiazole moieties have demonstrated significant antibacterial effects against various pathogens, including S. aureus and E. coli (Balandis et al., 2019). This suggests that N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide could also be explored for its antibacterial properties, contributing to the development of new antimicrobial agents.

Antitumor and Antimicrobial Activities

The structural backbone of this compound, particularly the presence of [1,2,4]triazolo[4,3-a]pyridin moieties, has been associated with antitumor and antimicrobial activities. For example, compounds synthesized from enaminones and featuring pyrazolylisoxazoles and [1,2,4]triazolo[4,3-a]pyrimidines have shown cytotoxic effects against cancer cell lines and inhibitory effects against microbial species (Riyadh, 2011). This indicates that researching this compound could lead to new insights into its antitumor and antimicrobial potential.

Mechanism of Action

While the specific mechanism of action for this compound is not available, it’s known that 1,2,4-oxadiazole derivatives exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Safety and Hazards

The safety information for N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine indicates that it has a hazard classification of Acute Tox. 4 Oral . It’s important to handle such compounds with care.

Future Directions

The future of 1,2,4-oxadiazole derivatives is promising. They are being studied for their potential in various applications, including the development of new drugs . Their broad range of chemical and biological properties makes them an important focus for modern organic chemistry .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O3/c1-12-22-20(30-25-12)14-8-5-9-27-17(23-24-18(14)27)11-21-19(28)15-10-16(29-26-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGGHLVRHTSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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